molecular formula C11H15N3O3S B2603069 N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 923128-18-1

N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B2603069
CAS No.: 923128-18-1
M. Wt: 269.32
InChI Key: OTSNVTAUVFGHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” is a chemical compound with the CAS Number: 923128-18-1. It has a molecular weight of 269.32 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide . The Inchi Code is 1S/C11H15N3O3S/c1-13(2)18(16,17)8-4-5-10-9(6-8)12-11(15)7-14(10)3/h4-6H,7H2,1-3H3, (H,12,15) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Neuropharmacological Activity

The neuropharmacological activity of quinoxalinone derivatives, including N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, has been explored. These derivatives have been investigated for various effects such as analgesia, sedation, convulsion, anxiety, memory, and psychosis in mice and rats. Certain quinoxalinone derivatives demonstrated anxiolytic effects and significant anticonvulsant action, although none showed analgesic or antidopaminergic effects. The LD50 values, indicating the lethal dose for 50% of the population, ranged between 74 and 160 mg/kg intraperitoneally (Olayiwola, Obafemi & Taiwo, 2007).

Anticancer Applications

Quinoxaline sulfonamide derivatives have shown potential as anticancer agents. A library of aromatic sulfonamides containing a condensed piperidine moiety induced oxidative stress and glutathione depletion in melanoma and leukemia cells. Some compounds exhibited high cytotoxic effects with low EC50 values, indicating their potential as anticancer agents (Madácsi et al., 2013). Additionally, novel quinoline sulfonamide derivatives were synthesized and screened for their in vitro cytotoxic activities against tumor cell lines. One particular compound showed strong inhibitory effect on the proliferation of HeLa cells and correlated well with the inhibitory activities of the compound against tubulin polymerization (Ma & Gong, 2022).

Environmental Impact and Monitoring

Sulfonamides, including this compound, are also significant in environmental studies due to their use in veterinary medicine and potential as contaminants. Studies have focused on the environmental monitoring of these compounds, their degradation by processes like ozonation, and their impact on ecosystems (Forti et al., 2004); (Urbano et al., 2017); (Martínez-Carballo et al., 2007).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N,N,1-trimethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-13(2)18(16,17)8-4-5-10-9(6-8)12-11(15)7-14(10)3/h4-6H,7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSNVTAUVFGHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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